molecular formula C11H11ClN4O2 B1621145 Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate CAS No. 320419-39-4

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

Cat. No. B1621145
M. Wt: 266.68 g/mol
InChI Key: HLSAPUMTGJCDHP-UHFFFAOYSA-N
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Description

“Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate” is a chemical compound. The IUPAC name for this compound is ethyl (6-chloro-2-pyridinyl)acetate . It has a molecular weight of 199.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a colorless or white to yellow solid or liquid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Metabolism of Halogenated Ethenes Research on the metabolism of chlorinated ethylenes suggests a pathway involving the formation of chloroethylene epoxides as intermediate products, leading to various rearrangements and the production of chloroacetaldehydes and chloroacetyl chlorides. Such mechanisms indicate the metabolic pathways of halogenated compounds in biological systems, providing a basis for understanding the biochemical interactions of similar halogenated compounds, including ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (Leibman & Ortiz, 1977).

Ethyl Acetate Production and Process Intensification The review on ethyl acetate production and process intensification techniques highlights the significance of optimizing production processes for esters, which could be relevant for the synthesis and application of ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate. It discusses various process parameters and intensification techniques, suggesting potential pathways for efficient synthesis and application of similar compounds (Patil & Gnanasundaram, 2020).

Antioxidant Capacity and Chemical Reactions The review on the ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways elucidates the mechanisms through which antioxidants interact with specific radicals, providing insights into the chemical reactivity and potential antioxidant applications of similar compounds, including ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (Ilyasov et al., 2020).

Biodegradation and Environmental Fate Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reviews the current knowledge on the biodegradation pathways and fate of gasoline ether oxygenates. This information is crucial for understanding the environmental impact and degradation mechanisms of similar compounds, potentially including ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (Thornton et al., 2020).

Photothermal Stability of EVA Pottants A study on the photothermal stability of EVA pottants discusses the effects of formulation on the discoloration rate and mitigation methods, providing a context for understanding the stability and degradation of chemical compounds under various conditions. Such research could be applied to assess the stability of ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate under different environmental conditions (Pern et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)6-9-13-7-16(15-9)10-5-3-4-8(12)14-10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSAPUMTGJCDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C=N1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363280
Record name ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

CAS RN

320419-39-4
Record name Ethyl 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320419-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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